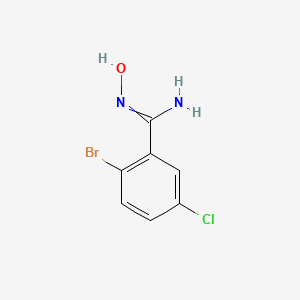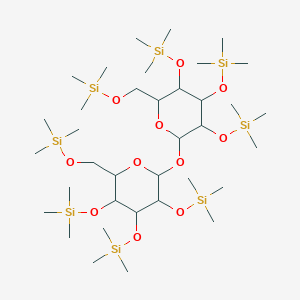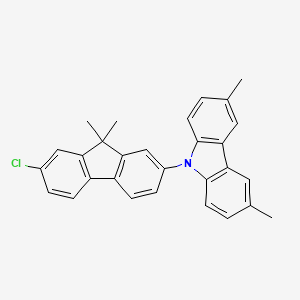![molecular formula C8H5ClFN3OS B13692783 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it a promising candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring. This can be achieved through the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Fluorine: The introduction of chlorine and fluorine atoms can be accomplished through halogenation reactions. For instance, the use of N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can introduce chlorine and fluorine atoms, respectively.
Methylthio Group Addition: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a suitable methylthio reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. It has shown promise in inhibiting specific cancer cell lines by targeting key molecular pathways.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: Researchers use this compound to explore its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. For instance, it may inhibit tyrosine kinases or other key enzymes involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and the type of cancer being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Piritrexim: An antifolate compound with antitumor properties.
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct reactivity and potential therapeutic applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and reduced side effects.
Propiedades
Fórmula molecular |
C8H5ClFN3OS |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClFN3OS/c1-15-8-12-6-3(7(14)13-8)2-4(10)5(9)11-6/h2H,1H3,(H,11,12,13,14) |
Clave InChI |
KPRLZNLBALWAFV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NC(=C(C=C2C(=O)N1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)




![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)







![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
